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molecular formula C10H10O2S B8572646 (2,3-Dihydro-benzo[b]thiophen-5-yl)-acetic acid

(2,3-Dihydro-benzo[b]thiophen-5-yl)-acetic acid

Cat. No. B8572646
M. Wt: 194.25 g/mol
InChI Key: XMIZCZQLVKNTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935699B2

Procedure details

In a round bottom flask with a reflux condenser was placed 2-(2,3-dihydro-benzo[b]thiophen-5-yl)-1-morpholin-4-yl-ethanethione (1.85 g, 6.62 mmol) and to it was added acetic acid (7.7 mL), concentrated sulfuric acid (1.1 mL) and water (2 mL). The reaction mixture was then heated at 100° C. for 4 h. After this time the solution was added to water (40 mL) and extracted with ethyl acetate (3×50 mL). The organics were dried over sodium sulfate, filtered and concentrated in vacuo. Purified using reverse phase HPLC to afford (2,3-dihydro-benzo[b]thiophen-5-yl)-acetic acid (525 mg, 41%) as a white solid.
Name
2-(2,3-dihydro-benzo[b]thiophen-5-yl)-1-morpholin-4-yl-ethanethione
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][CH2:4][C:3]2[CH:6]=[C:7](CC(N3CCOCC3)=S)[CH:8]=[CH:9][C:2]1=2.[C:19]([OH:22])(=[O:21])[CH3:20].S(=O)(=O)(O)O>O>[S:1]1[CH2:5][CH2:4][C:3]2[CH:6]=[C:7]([CH2:20][C:19]([OH:22])=[O:21])[CH:8]=[CH:9][C:2]1=2

Inputs

Step One
Name
2-(2,3-dihydro-benzo[b]thiophen-5-yl)-1-morpholin-4-yl-ethanethione
Quantity
1.85 g
Type
reactant
Smiles
S1C2=C(CC1)C=C(C=C2)CC(=S)N2CCOCC2
Name
Quantity
7.7 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round bottom flask with a reflux condenser was placed
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purified

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(CC1)C=C(C=C2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 525 mg
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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